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molecular formula C8H6ClN3S B8563277 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpyridine CAS No. 141775-33-9

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpyridine

Cat. No. B8563277
M. Wt: 211.67 g/mol
InChI Key: SPHGCAILLQPSBP-UHFFFAOYSA-N
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Patent
US05741788

Procedure details

To a solution of 3-(3-chloro-1,2,5-thiadiazol-4-yl)-4-methyl-1-phenoxycarbonyl-1,4-dihydropyridine (11.7 g, 35 mmol) in decalin (100 ml) was added sulfur (1.4 g, 43 mmol) and the reaction mixture was refluxed for 5 h. After cooling to room temperature, ether (100 ml) was added and the organic phases extracted with 1N HCl (2×75 ml). The aqueous phase was basified with NaOH(aq) and extracted with methylene chloride (2×100 ml). The methylene chloride phase was dried and evaporated to give solid title material in 5.47 g (74%) yield.
Name
3-(3-chloro-1,2,5-thiadiazol-4-yl)-4-methyl-1-phenoxycarbonyl-1,4-dihydropyridine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7]2[CH:12]([CH3:13])[CH:11]=[CH:10][N:9](C(OC3C=CC=CC=3)=O)[CH:8]=2)=[N:5][S:4][N:3]=1.[S].CCOCC>C1C2C(CCCC2)CCC1>[Cl:1][C:2]1[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][C:12]=2[CH3:13])=[N:5][S:4][N:3]=1 |^3:22|

Inputs

Step One
Name
3-(3-chloro-1,2,5-thiadiazol-4-yl)-4-methyl-1-phenoxycarbonyl-1,4-dihydropyridine
Quantity
11.7 g
Type
reactant
Smiles
ClC1=NSN=C1C1=CN(C=CC1C)C(=O)OC1=CC=CC=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
[S]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the organic phases extracted with 1N HCl (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give solid title material in 5.47 g (74%)
CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
Smiles
ClC1=NSN=C1C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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